4-Chloro-5-iodo-1-[[2-(trimethylsilyl)ethoxy]methyl]-7-azaindole
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Overview
Description
4-Chloro-5-iodo-1-[[2-(trimethylsilyl)ethoxy]methyl]-7-azaindole is a synthetic organic compound that belongs to the class of azaindoles. Azaindoles are heterocyclic compounds containing a nitrogen atom in the indole ring system. This particular compound is characterized by the presence of chlorine and iodine atoms at the 4 and 5 positions, respectively, and a trimethylsilyl-ethoxymethyl group at the 1 position. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-iodo-1-[[2-(trimethylsilyl)ethoxy]methyl]-7-azaindole typically involves multiple steps. One common method involves the reaction of 4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine with 2-(trimethylsilyl)ethoxymethyl chloride in the presence of a base such as sodium hydride. The reaction is carried out in a solvent like dimethylformamide (DMF) under an inert nitrogen atmosphere . The mixture is cooled to 0°C and stirred for 30 minutes before the addition of 2-(trimethylsilyl)ethoxymethyl chloride. The reaction is then allowed to proceed at room temperature for several hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as column chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5-iodo-1-[[2-(trimethylsilyl)ethoxy]methyl]-7-azaindole can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boron reagents to form carbon-carbon bonds.
Common Reagents and Conditions
Sodium Hydride: Used as a base in the synthesis.
Dimethylformamide (DMF): Common solvent for reactions.
2-(Trimethylsilyl)ethoxymethyl Chloride: Reactant for introducing the trimethylsilyl-ethoxymethyl group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.
Scientific Research Applications
4-Chloro-5-iodo-1-[[2-(trimethylsilyl)ethoxy]methyl]-7-azaindole is used in several scientific research fields:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Chloro-5-iodo-1-[[2-(trimethylsilyl)ethoxy]methyl]-7-azaindole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-5-iodo-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine: Similar structure with a pyrimidine ring instead of an indole ring.
4-Chloro-2-iodo-5-trifluoromethyl-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrrolo[2,3-b]pyridine: Contains a trifluoromethyl group instead of a hydrogen atom at the 5 position.
Uniqueness
4-Chloro-5-iodo-1-[[2-(trimethylsilyl)ethoxy]methyl]-7-azaindole is unique due to its specific substitution pattern and the presence of the trimethylsilyl-ethoxymethyl group. This combination of functional groups imparts distinct chemical properties, making it valuable for various research applications.
Biological Activity
4-Chloro-5-iodo-1-[[2-(trimethylsilyl)ethoxy]methyl]-7-azaindole, also known as 1H-Pyrrolo[2,3-b]pyridine, is a compound with significant potential in medicinal chemistry. Its unique structure, characterized by a pyrrolo[2,3-b]pyridine framework, positions it as a candidate for various biological activities. This article delves into its biological activity, synthesis, and relevant research findings.
- Molecular Formula : C13H18ClIN2OSi
- Molecular Weight : 408.74 g/mol
- CAS Number : 1420885-92-2
Structural Features
The compound contains:
- A chlorine atom at the 4-position.
- An iodine atom at the 5-position.
- A trimethylsilyl ether substituent that enhances its solubility and bioavailability.
Antiviral Activity
Research indicates that compounds similar to this compound exhibit promising antiviral properties. For instance, derivatives of pyrrolo[2,3-b]pyridine have shown activity against various viruses:
Compound | Virus Target | EC50 (μg/mL) | Reference |
---|---|---|---|
4-Chloro-5-Iodo-Pyrrolo Derivative | HIV | 3.98 | |
Pyrazolo Derivative | TMV | 58.7 |
Anticancer Activity
The compound's structural analogs are being investigated for their anticancer properties. For example, certain pyrrolo[2,3-b]pyridine derivatives have demonstrated cytotoxic effects on various cancer cell lines:
Compound | Cell Line | IC50 (μM) | Reference |
---|---|---|---|
Dolastatin Analog | HT-29 (Colorectal Cancer) | Nanomolar range | |
Pyrrolo Derivative | A549 (Lung Cancer) | 0.26 - 0.35 |
The biological activity of this compound can be attributed to its ability to interact with specific cellular targets:
- Inhibition of Viral Replication : The compound may interfere with viral RNA synthesis or protein processing.
- Cytotoxicity in Cancer Cells : It may disrupt microtubule dynamics or induce apoptosis in cancerous cells.
Study on Antiviral Properties
A comprehensive study published in Molecules highlighted the antiviral potential of pyrrolo[2,3-b]pyridine derivatives against HIV. The study reported an EC50 value of 3.98 μM for one of the derivatives, indicating strong efficacy and a favorable therapeutic index compared to existing antiviral agents .
Synthesis and Testing of Analogues
In another study focusing on the synthesis of chimeric structures derived from natural products, similar compounds were synthesized and tested for their cytotoxic effects on different cancer cell lines. The results showed significant activity in the nanomolar range against several tumor types .
Properties
Molecular Formula |
C13H18ClIN2OSi |
---|---|
Molecular Weight |
408.74 g/mol |
IUPAC Name |
2-[(4-chloro-5-iodopyrrolo[2,3-b]pyridin-1-yl)methoxy]ethyl-trimethylsilane |
InChI |
InChI=1S/C13H18ClIN2OSi/c1-19(2,3)7-6-18-9-17-5-4-10-12(14)11(15)8-16-13(10)17/h4-5,8H,6-7,9H2,1-3H3 |
InChI Key |
RHZIPMBJJDJJJF-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)CCOCN1C=CC2=C(C(=CN=C21)I)Cl |
Origin of Product |
United States |
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